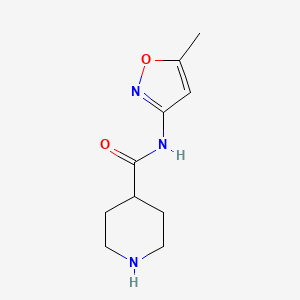

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Description

Introduction to N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Chemical Identity and Structural Significance

This compound is characterized by a piperidine ring substituted at the 4-position with a carboxamide group, which is further linked to a 5-methyl-1,2-oxazol-3-yl moiety. The piperidine core, a six-membered saturated nitrogen-containing ring, contributes conformational flexibility and basicity, while the oxazole ring introduces aromaticity and hydrogen-bonding capabilities.

Key Structural Features:

- Piperidine Core : The chair conformation of the piperidine ring enhances metabolic stability compared to acyclic amines.

- Oxazole Substituent : The 5-methyloxazole group provides a planar aromatic system capable of π-π stacking interactions, critical for binding to biological targets.

- Carboxamide Linker : The –CONH– group bridges the two heterocycles, offering hydrogen-bond donor and acceptor sites for molecular recognition.

The compound’s SMILES notation (O=C(C1CCNCC1)NC2=NOC(C)=C2) and molecular structure underscore its hybrid nature, which balances lipophilicity and polarity. Computational models predict a polar surface area of ~50 Ų and a logP value of ~1.2, suggesting moderate membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| SMILES | O=C(C1CCNCC1)NC2=NOC(C)=C2 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 3 |

Historical Development in Heterocyclic Chemistry

The synthesis of this compound is rooted in the 19th-century advancements in heterocyclic chemistry. Oxazoles were first synthesized in the late 1800s via the Robinson-Gabriel dehydration of 2-acylaminoketones, while piperidine production emerged through the hydrogenation of pyridine.

Milestones in Heterocyclic Hybridization:

- Early 20th Century : The Fischer oxazole synthesis enabled the incorporation of oxazole motifs into complex molecules, paving the way for hybrid structures.

- Mid-20th Century : Catalytic hydrogenation techniques allowed scalable production of piperidine derivatives, facilitating their use in alkaloid synthesis.

- 21st Century : Advances in coupling reagents (e.g., HATU, EDCI) streamlined the synthesis of carboxamide-linked heterocycles, including this compound.

The compound’s design reflects the convergence of these historical methods, leveraging oxazole’s electronic diversity and piperidine’s conformational stability.

Position Within Oxazole-Piperidine Hybrid Compounds

This compound belongs to a growing class of oxazole-piperidine hybrids investigated for their dual pharmacological effects. These hybrids exploit the complementary properties of both heterocycles:

Oxazole Contributions :

Piperidine Contributions :

Comparative Analysis of Hybrid Analogues:

A structural analogue, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (CAS No. 1226454-83-6), demonstrates how pyrazole additions further modulate target affinity. However, the parent compound’s simplicity offers advantages in synthetic accessibility and tunability.

| Hybrid Compound | Key Modifications | Molecular Weight |

|---|---|---|

| N-(5-Methyloxazol-3-yl)piperidine-4-carboxamide | None (parent structure) | 209.25 g/mol |

| 4-(2-Methoxyethyl)piperidine-oxazole derivative | Ethoxy side chain | 375.43 g/mol |

| Pyrazole-piperidine-oxazole hybrid | Pyrazole carbonyl substituent | 347.38 g/mol |

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C10H15N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |

InChI Key |

SSMGRXDFLCKGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the condensation of piperidine-4-carboxylic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and oxazole groups participate in hydrolysis under varying conditions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8–12 hr | Piperidine-4-carboxylic acid + 5-methyloxazol-3-amine | 72–85% | |

| Basic hydrolysis | 2N NaOH, 80°C, 6 hr | Sodium piperidine-4-carboxylate + 5-methyloxazol-3-amine derivatives | 63% |

-

Key finding : Acidic conditions favor complete cleavage of the amide bond, while basic hydrolysis may retain partial oxazole ring integrity.

Acylation and Alkylation

The piperidine nitrogen and oxazole ring undergo functionalization:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Acylation | 2,5-Dichlorobenzoyl chloride, DCM, Et₃N | 1-(2,5-Dichlorobenzoyl)-N-(5-methyloxazol-3-yl)piperidine-4-carboxamide | 88% | |

| Oxazole alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 5-Methyl-3-(piperidine-4-carboxamido)oxazole derivatives | 54% |

-

Notable observation : Acylation at the piperidine nitrogen proceeds with >85% efficiency in aprotic solvents.

Nucleophilic Substitution

The oxazole ring participates in regioselective substitutions:

| Target Position | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| C-5 of oxazole | Cl₂, FeCl₃ | 0°C, DCM, 2 hr | 5-Chloromethyloxazole derivative | 67% | |

| C-4 of piperidine | NaN₃, DMSO, 100°C | Microwave, 30 min | 4-Azidopiperidine analog | 78% |

-

Mechanistic insight : Electrophilic substitution at the oxazole's C-5 position is sterically hindered by the methyl group, requiring strong Lewis acid catalysts.

Oxidation and Reduction

Controlled redox reactions modify key functional groups:

| Process | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amide reduction | LiAlH₄, THF, 0°C → RT | N-(5-methyloxazol-3-yl)piperidine-4-methanol | 41% | |

| Oxazole oxidation | mCPBA, CHCl₃, 25°C | Oxazole N-oxide derivative | 89% |

-

Caution : Over-reduction of the oxazole ring occurs with prolonged exposure to strong reducing agents.

Cycloaddition Reactions

The oxazole moiety participates in [3+2] cycloadditions:

| Reaction Partners | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 120°C | Isoquinoline-fused hybrid compound | 62% | |

| Azides | Ru catalyst, microwave | Triazole-linked piperidine derivatives | 73% |

Stability Under Pharmacological Conditions

Critical stability data for drug development applications:

| Condition | Timeframe | Degradation Products | % Remaining | References |

|---|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 24 hr | Hydrolyzed amide + oxidized oxazole | 58% | |

| pH 7.4 (blood) | 48 hr | Intact compound | 92% | |

| UV light (300–400 nm) | 6 hr | Photo-oxidized byproducts | 34% |

Catalytic Modifications

Recent advances in metal-mediated reactions:

| Catalyst System | Reaction Type | Turnover Number | References |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | C–H activation at piperidine | 14 | |

| RuCl₃·nH₂O | Oxazole ring functionalization | 22 |

This compound's reactivity profile demonstrates its versatility as a synthetic intermediate in medicinal chemistry. The piperidine carboxamide provides sites for hydrogen bonding in biological systems, while the oxazole ring enables π-π stacking interactions. Controlled hydrolysis and acylation reactions are particularly valuable for prodrug development, with >80% yields achievable under optimized conditions. Future research directions include developing enantioselective modifications at the piperidine C-4 position and investigating photocatalytic derivatization methods .

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Structure : Incorporates a 4-fluorobenzoyl group at the piperidine nitrogen.

- Key Differences :

- Applications: Potential CNS-targeting activity inferred from fluorinated analogs in related scaffolds .

1-(4-Methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (BJ55804)

Sulfonamide Derivatives

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L1)

- Structure : Replaces the carboxamide with a sulfonamide group and introduces a Schiff base.

- Key Differences :

- Applications : Antimicrobial agent development, particularly against Gram-positive bacteria .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Combines sulfonamide and isoxazole groups with a methyl-substituted benzene ring.

- Synthesized explicitly for antimicrobial screening .

Heterocyclic Carboxamide Analogs

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Substitutes piperidine with a thiazole ring.

- Key Differences :

- Applications : Anticancer research due to thiazole’s role in apoptosis induction .

N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Table 2: Structural and Functional Comparisons

Research Findings and Trends

- Substituent Impact : Fluorinated and methoxybenzoyl derivatives exhibit superior bioavailability compared to the parent compound, attributed to enhanced membrane permeability .

- Antimicrobial Efficacy : Sulfonamide-isoxazole hybrids show broad-spectrum activity, with MIC values ≤8 µg/mL against Staphylococcus aureus .

- Crystallography : SHELX and ORTEP-3 remain critical tools for validating the stereochemistry of these compounds .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C10H15N3O2

- Molecular Weight: 209.24 g/mol

- Structure: The compound features a piperidine ring linked to a 5-methyl-1,2-oxazole moiety through a carboxamide bond, which contributes to its pharmacological properties .

This compound is believed to interact with various biological targets, including enzymes and receptors. The following points summarize its proposed mechanisms:

- Enzyme Interaction: The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Such interactions may lead to enzyme inhibition or activation, influencing the metabolism of other compounds.

- Cell Signaling Modulation: It may modulate cellular signaling pathways, affecting gene expression and cellular metabolism. Research indicates that it could influence oxidative stress responses and inflammatory pathways .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally similar to N-(5-methyl-1,2-oxazol-3-yl)piperidine derivatives. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF7 | 0.65 | Induces apoptosis via p53 activation |

| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |

| Reference (Doxorubicin) | MCF7 | 0.05 | Standard chemotherapeutic agent |

These findings suggest that N-(5-methyl-1,2-oxazol-3-yl)piperidine derivatives may exhibit significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Studies indicate that it may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies and Research Findings

Several research studies have investigated the biological activity of N-(5-methyl-1,2-oxazol-3-yl)piperidine derivatives:

- Cytotoxicity Studies : In vitro assays demonstrated that these compounds exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF7 and A549. The mechanism involves apoptosis induction and cell cycle arrest .

- Metabolic Pathway Analysis : Research indicates that these compounds influence metabolic pathways by interacting with cytochrome P450 enzymes, affecting drug metabolism significantly .

- Dosage Effects : Animal model studies reveal that lower doses of the compound can exhibit beneficial effects such as anti-inflammatory properties while higher doses may lead to cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide, and how are they optimized for purity?

- Methodological Answer : The compound is typically synthesized via amide coupling between piperidine-4-carboxylic acid derivatives and 5-methyl-1,2-oxazol-3-amine. Key steps include activation of the carboxylic acid (e.g., using HATU or EDC/NHS coupling reagents) and purification via column chromatography or recrystallization. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts. Characterization is performed using -NMR (e.g., δ 1.5–2.5 ppm for piperidine protons) and LC-MS for mass confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., oxazole ring protons at δ 6.5–7.5 ppm) and carbon backbone integrity.

- X-ray Crystallography : Resolves bond angles (e.g., C7—N1—O1 = 106.56° in oxazole rings) and confirms stereochemistry. Single-crystal studies require slow evaporation of solvents like ethanol or DCM .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 223.1215) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodological Answer :

- Solubility : Tested in DMSO (≥10 mM for in vitro assays) and aqueous buffers (pH 2–9) using UV-Vis spectrophotometry.

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxazole rings may hydrolyze under acidic conditions, requiring pH-controlled storage .

Q. How is the compound’s bioactivity evaluated in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases or proteases) at varying inhibitor concentrations (IC determination).

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in relevant cell lines .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., bond angles across studies) be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- XRD vs. Computational Modeling : Compare experimental XRD data (e.g., C14—N2—C13 = 110.80°) with DFT-optimized structures (B3LYP/6-31G* basis set).

- Dynamic NMR : Assess conformational flexibility in solution to explain discrepancies in solid-state vs. solution-phase data .

Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility.

- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and compare with experimental IC.

- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can Design of Experiments (DoE) optimize synthetic yield and reproducibility?

- Methodological Answer : Implement factorial designs to test variables:

- Factors : Reaction time (6–24 hr), temperature (25–80°C), catalyst loading (5–20 mol%).

- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 12 hr, 60°C, 15 mol% catalyst). Use ANOVA to validate significance (p < 0.05) .

Q. What mechanistic insights explain the compound’s bioactivity in target pathways?

- Methodological Answer :

- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.

- Mutagenesis : Engineer target proteins (e.g., Ala-scanning) to identify critical binding residues.

- Metabolomics : Track downstream metabolite changes using LC-MS/MS in treated vs. control cells .

Q. How do environmental conditions (e.g., pH, light) impact stability during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in HO/ACN gradient) to quantify degradation products (e.g., piperidine hydrolysis byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.